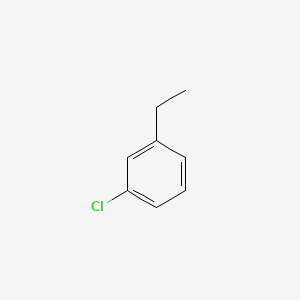

1-クロロ-3-エチルベンゼン

説明

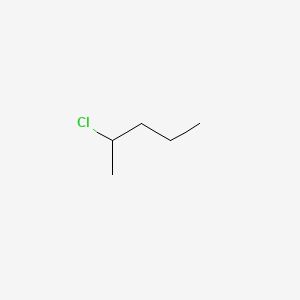

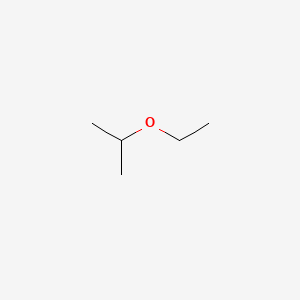

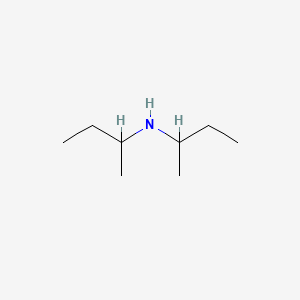

1-Chloro-3-ethylbenzene, also known as m-Chloroethylbenzene or 3-Ethylchlorobenzene, is a chemical compound with the molecular formula C8H9Cl . It has a molecular weight of 140.61 g/mol .

Synthesis Analysis

1-Chloro-3-ethylbenzene can be synthesized through various methods . One method involves the use of Inter-chlorophenyl ethanone as the raw material to carry out refluence reaction with hydrazine hydrate to generate hydrazone . Another method involves the reaction of chlorobenzene with ethylene under the effect of a Lewis acid such as aluminum chloride .Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-3-ethylbenzene include a triple point temperature, normal boiling temperature, critical temperature, and critical pressure .科学的研究の応用

有機合成

1-クロロ-3-エチルベンゼンは、有機合成において重要な中間体です。それは、求電子置換反応や求核置換反応など、さまざまな反応を起こし、幅広い有機化合物を生成することができます。 例えば、染料、医薬品、農薬の製造に不可欠な、より複雑なベンゼン誘導体の合成に使用することができます .

分析化学

分析化学では、1-クロロ-3-エチルベンゼンは、質量分析法における標準物質または参照化合物として使用することができます。 その独特な質量スペクトルは、複雑な混合物中の類似の有機化合物の同定と定量に役立ちます .

高分子化学

1-クロロ-3-エチルベンゼンは、高分子の合成におけるモノマーまたはコモノマーとして役立ちます。 そのクロロ基とエチル基は、重合のための反応部位を提供し、工業用途に適した特定の特性を持つポリマーを生み出します .

安全と取り扱いに関する手順

1-クロロ-3-エチルベンゼンは、労働安全衛生の文脈においても研究されています。 この化学物質を使用する産業にとって、安全データシートと取り扱い手順を開発し、曝露を予防し、その使用に伴うリスクを管理することは重要です .

Safety and Hazards

作用機序

Target of Action

1-Chloro-3-ethylbenzene, a derivative of benzene, primarily targets the aromatic ring structure in organic compounds . The aromatic ring structure is a key component in many biochemical processes, and alterations to this structure can have significant effects on these processes .

Mode of Action

The mode of action of 1-Chloro-3-ethylbenzene involves electrophilic aromatic substitution . In this process, the electrophile (in this case, the chlorine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of 1-Chloro-3-ethylbenzene with its targets can affect various biochemical pathways. For instance, it can influence the pathways involving aromatic compounds, leading to changes in the structure and function of these compounds . The downstream effects of these changes can be diverse, depending on the specific pathway and the role of the aromatic compounds within it .

Pharmacokinetics

Like other aromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys . These processes can affect the bioavailability of 1-Chloro-3-ethylbenzene, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of 1-Chloro-3-ethylbenzene’s action are largely dependent on its interaction with its targets and the specific biochemical pathways it affects . For example, changes to the structure of aromatic compounds can alter their function, potentially leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-3-ethylbenzene. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interaction with its targets . Additionally, these factors can influence the ADME properties of 1-Chloro-3-ethylbenzene, potentially affecting its bioavailability and overall effect .

特性

IUPAC Name |

1-chloro-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXUEGMPESDGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211032 | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-16-6 | |

| Record name | 1-Chloro-3-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-ethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/no-structure.png)

![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)

![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)